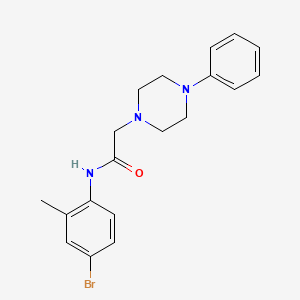
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20BrN3O
- Molecular Weight : 368.27 g/mol
This compound is characterized by the presence of a brominated aromatic ring and a piperazine moiety, which are known to influence its pharmacological properties.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study evaluated various analogs for their efficacy in animal models of epilepsy. The results indicated that compounds with higher lipophilicity demonstrated improved activity, particularly at specific time points post-administration.
Table 1: Anticonvulsant Activity of Derivatives
| Compound | Lipophilicity (Clog P) | Efficacy (Time Point) | Comparison to Phenytoin |
|---|---|---|---|
| 14 | High | 4 h | Weaker |
| 16 | High | 4 h | Weaker |
| 24 | Low | 0.5 h | Weaker |
The study concluded that while these compounds showed some anticonvulsant properties, they were less effective compared to standard treatments like phenytoin .
Anticancer Activity
Additionally, this compound has been investigated for its anticancer potential. A review highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 | Apoptosis |
| A549 | 26 | Cell Cycle Arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. The derivatives were tested for their biological activities, leading to the identification of several promising candidates with enhanced efficacy against specific targets.
Key Findings:
- Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly affected the biological activity. For instance, substituting phenylpiperazine with benzylpiperazine reduced anticonvulsant activity.
- Cytotoxicity Profiles : The cytotoxicity was assessed using standard assays, with results indicating that certain derivatives had significantly lower IC50 values compared to others, suggesting higher potency against cancer cell lines.
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that some compounds induced oxidative stress in cancer cells, leading to increased apoptosis rates .
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-13-16(20)7-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFKAYITWJXHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-97-9 |
Source


|
| Record name | N-(4-BROMO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














